Fonturacetam, (R)-

描述

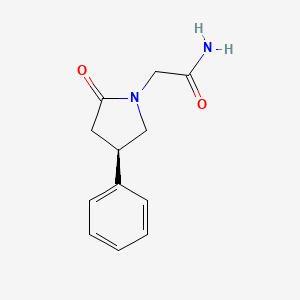

1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- (CAS 77472-70-9), also known as Carphedon or Fonturacetam, is a pyrrolidinone derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Key physical properties include a melting point of 129.5–130.5°C (in ethyl acetate) and a density of 1.22 g/cm³ . The compound features a phenyl substituent at the 4-position of the pyrrolidine ring and a (4R) stereochemical configuration, which is critical for its biological interactions.

属性

IUPAC Name |

2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-11(15)8-14-7-10(6-12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYONXVJRBWWGQO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C1=O)CC(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949925-07-9 | |

| Record name | Fonturacetam, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949925079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FONTURACETAM, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4X99EKB3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- has the following characteristics:

- Molecular Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : Approximately 218.25 g/mol

- Structure : It features a pyrrolidine ring with a phenyl substitution at the 4-position and an acetamide functional group, indicating its potential reactivity and biological activity.

The (4R) stereochemistry at the 4-position is crucial as it influences the compound's pharmacological properties significantly.

Biological Activity

1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- has been studied for various biological activities, particularly in relation to its anticonvulsant properties. Key findings include:

- Anticonvulsant Effects : The compound's dextrorotatory enantiomer has shown efficacy in treating epilepsy, suggesting that stereochemistry plays a vital role in its therapeutic effects .

- Neurotransmitter Interaction : Preliminary studies indicate that it may interact with GABA receptors and other neurotransmitter systems, potentially modulating synaptic transmission.

The biological activity of this compound is linked to several mechanisms:

- GABA Receptor Modulation : Interaction with GABA receptors suggests a role in enhancing inhibitory neurotransmission, which is beneficial in seizure disorders.

- Inflammation Pathways : The compound activates SK/IK channels, leading to modulation of pro-inflammatory cytokines (IL-1β, IL-6) and enhancing anti-inflammatory cytokines (IL-4, IL-10) after traumatic brain injury (TBI). This suggests potential applications in neuroprotection and inflammation management.

Table 1: Summary of Biological Activities

Case Study: Anticonvulsant Efficacy

In a controlled study examining the anticonvulsant properties of 1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)-, researchers found that the compound significantly reduced seizure frequency in animal models. The study emphasized the importance of the (4R) configuration for optimal efficacy compared to its (4S) counterpart, which exhibited lesser activity .

Synthesis and Derivatives

Various synthetic routes have been developed for producing this compound. Common methods include reductive amination processes involving aldehyde esters. The versatility in synthesis allows for exploring structure-activity relationships that can lead to the development of more potent derivatives.

科学研究应用

Pharmacological Applications

Anticonvulsant Properties

Research indicates that 1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- exhibits anticonvulsant properties, making it a candidate for epilepsy treatment. Its mechanism may involve modulation of neurotransmitter systems, particularly through interactions with GABA receptors. Preliminary studies suggest that its dextrorotatory enantiomer demonstrates efficacy in reducing seizure activity, similar to other pyrrolidine derivatives like Levetiracetam and Pregabalin .

Dopamine Reuptake Inhibition

This compound has been identified as a selective dopamine reuptake inhibitor, which could have implications for treating conditions associated with dopamine dysregulation, such as Parkinson's disease and depression. The pro-motivational effects observed in animal models indicate its potential utility in addressing motivational deficits linked to dopamine depletion .

Synthetic Routes

Several synthetic pathways have been developed to produce 1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)-. These methods include:

- Amidation Reactions : Utilizing acetic anhydride or acetyl chloride to introduce the acetamide group.

- Cyclization Techniques : Employing cyclization reactions to form the pyrrolidine ring from appropriate precursors.

- Chiral Resolution : Methods for obtaining the (4R) enantiomer from racemic mixtures through chiral chromatography or enzymatic resolution.

These synthetic approaches highlight the versatility in producing this compound and its derivatives for further research .

Case Studies and Research Findings

- Study on Anticonvulsant Activity : A study conducted on animal models demonstrated that the administration of 1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- significantly reduced seizure frequency compared to control groups. The findings suggest that this compound may act through GABAergic mechanisms, enhancing inhibitory neurotransmission.

- Dopamine Reuptake Inhibition Research : Another study evaluated the effects of this compound on motivation-related behaviors in rodents subjected to dopamine depletion. The results indicated that treatment with 1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- reversed motivational deficits, suggesting potential therapeutic applications in mood disorders .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional features of 1-pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- can be contextualized by comparing it to related pyrrolidinone derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Brivaracetam (UCB 34714)

- Structure : Features a 4-propyl substituent instead of phenyl, with an additional ethyl group at the α-position of the acetamide side chain. Stereochemistry: (αS,4R) .

- CAS : 357336-20-0; Molecular formula: C₁₁H₂₀N₂O₂ .

- Therapeutic Use : Antiepileptic, approved for partial-onset seizures.

- Key Data : Brivaracetam exhibits high affinity for synaptic vesicle protein 2A (SV2A), enhancing its antiseizure efficacy compared to older analogues like levetiracetam .

Seletracetam (UCB 44212)

- Structure : Contains a 4-(2,2-difluoroethenyl) substituent and (αS,4S) configuration .

- CAS : 357336-74-4; Molecular formula: C₁₀H₁₄F₂N₂O₂ .

- Therapeutic Use : Investigational antiepileptic with improved pharmacokinetics.

Anti-HIV Dimeric Derivative Structure: Symmetrical dimer (N,N´-(methylene-di-4,1-phenylene) bis-1-pyrrolidineacetamide) with dual pyrrolidineacetamide units . Activity: Inhibits HIV-1 integrase (IC₅₀ = 7.29 µM) and viral replication (EC₅₀ = 40.54 µM) via a novel binding site involving residues Lys103, Lys173, and Thr174 .

Stereochemical and Functional Implications

- Stereochemistry : The (4R) configuration in 1-pyrrolidineacetamide, 2-oxo-4-phenyl- is analogous to Brivaracetam’s (4R) stereochemistry, which is essential for SV2A binding . Stereoisomers like (4S) or (αR) configurations (e.g., ) often show reduced activity, emphasizing the role of chirality in target engagement .

- Propyl Group (Brivaracetam): Optimizes SV2A binding and metabolic stability for antiepileptic use . Difluoroethenyl (Seletracetam): Introduces electronegativity, altering pharmacokinetic properties .

Pharmacological and Therapeutic Differences

Research Findings and Clinical Relevance

- Anti-HIV Dimer : Demonstrates that pyrrolidineacetamide scaffolds can be engineered for antiviral activity, though toxicity (cytotoxic concentration = 173.84 µM) limits therapeutic utility .

- Brivaracetam: Highlights the importance of substituent optimization; replacing phenyl with propyl shifts activity from nootropic to antiseizure applications .

常见问题

Q. What are the key considerations for synthesizing (4R)-configured pyrrolidineacetamide derivatives?

Synthesis of chiral pyrrolidine derivatives like 1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- requires precise control of reaction parameters. Critical steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .

- Catalysts : Acidic catalysts (e.g., HCl, H₂SO₄) or coupling agents (e.g., EDCI, HOBt) are often used to promote cyclization and amidation .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like chiral center preservation .

- Chiral resolution : Techniques like chiral HPLC or enzymatic resolution ensure enantiomeric purity .

Table 1 : Representative Synthesis Conditions for Pyrrolidine Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | HCl (cat.), ethanol, 60°C | 75 | >95% | |

| Amidation | EDCI/HOBt, DMF, RT | 82 | >98% |

Q. How can spectroscopic methods validate the structural integrity of (4R)-configured pyrrolidineacetamides?

Structural confirmation involves:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for protons, δ 40–60 ppm for carbons) and acetamide moiety (δ 2.0–2.3 ppm for CH₃) .

- NOESY : Confirms stereochemistry by detecting spatial proximity between substituents .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for enantioselective synthesis?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to:

- Predict transition states and energy barriers for stereochemical outcomes .

- Screen solvent effects (e.g., solvation models in Gaussian) to stabilize intermediates .

- Case Study : ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error synthesis by 50% .

Table 2 : Computational Parameters for Reaction Optimization

| Method | Software | Key Output | Application |

|---|---|---|---|

| DFT | Gaussian 16 | Transition state geometry | Stereoselectivity prediction |

| MD Simulations | GROMACS | Solvent interaction energy | Solvent selection |

Q. How to resolve contradictions in reported biological activities of pyrrolidineacetamide analogs?

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

- Purity variations : Impurities >2% can skew assay results. Use preparative HPLC for >99% purity .

- Assay conditions : Standardize protocols (e.g., cell lines, incubation time) across studies .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance receptor binding ).

Q. What strategies enhance enantiomeric excess (ee) in asymmetric synthesis?

Advanced approaches include:

- Chiral auxiliaries : Temporarily introduce bulky groups (e.g., Evans oxazolidinones) to direct stereochemistry .

- Organocatalysis : Proline-derived catalysts achieve >90% ee in intramolecular cyclizations .

- Dynamic kinetic resolution : Racemization catalysts enable high ee even with reversible steps .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。